2-Amino-5-tert-butylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCOMOKKPQIADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571081 | |
| Record name | 2-Amino-5-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-47-9 | |
| Record name | 2-Amino-5-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-tert-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Crystallographic Elucidation of 2 Amino 5 Tert Butylphenol and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-amino-5-tert-butylphenol. While specific spectral data for this compound is not extensively published, analysis of its isomers and related derivatives allows for an accurate prediction of its NMR spectrum.
In the ¹H NMR spectrum, the nine protons of the tert-butyl group are expected to appear as a sharp singlet, typically in the range of δ 1.2-1.4 ppm, due to their chemical and magnetic equivalence. The aromatic protons would present as a distinct set of signals in the δ 6.5–7.5 ppm region. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the hydroxyl (-OH) and amino (-NH₂) groups. For the related isomer, 2-amino-4,6-di-tert-butylphenol (B167885), the aromatic protons appear as doublets at δ 6.92 and 6.82 ppm. wiley-vch.de Similarly, for 4-tert-butyl-2-chloro-5-aminophenol, aromatic protons are observed at δ 6.85 ppm. rsc.org The protons of the -NH₂ and -OH groups are expected to be broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
The ¹³C NMR spectrum provides further structural confirmation. The quaternary carbon of the tert-butyl group typically resonates around 34-35 ppm, while the methyl carbons appear around 30-32 ppm. The aromatic carbons would produce a series of signals between δ 110-155 ppm, with the carbons directly attached to the electron-donating amino and hydroxyl groups being significantly shielded.
Conformational analysis, particularly concerning the orientation of the amino and hydroxyl groups, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy and by studying spin-lattice relaxation times (T₁). These methods, often complemented by computational Density Functional Theory (DFT) studies, help elucidate the preferred conformations in solution and probe the dynamics of intramolecular hydrogen bonding.
| Predicted ¹H NMR Chemical Shifts for this compound | |
| Proton Type | Expected Chemical Shift (δ, ppm) |
| -C(CH₃)₃ | 1.2 - 1.4 (singlet) |
| Aromatic C-H | 6.5 - 7.5 (multiplet) |
| -NH₂ | Variable (broad singlet) |
| -OH | Variable (broad singlet) |
| Predicted ¹³C NMR Chemical Shifts for this compound | |
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | 34 - 35 |
| -C(C H₃)₃ | 30 - 32 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-N | 135 - 145 |
| Aromatic C-O | 145 - 155 |
| Aromatic C-C(CH₃)₃ | 140 - 150 |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis, including Deuterated Analogues
Mass spectrometry (MS) is crucial for determining the molecular weight and elucidating the fragmentation pathways of this compound, confirming its elemental composition of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula. rsc.org
Under electron ionization (EI), the molecular ion peak (M⁺•) at m/z 165 would be observed. The fragmentation of aminophenols is influenced by the amino, hydroxyl, and alkyl substituents. Common fragmentation patterns for alkylphenols involve the loss of alkyl fragments. researchgate.net A characteristic fragmentation for this compound would be the cleavage of the C-C bond adjacent to the aromatic ring, leading to the loss of a methyl group (CH₃•), resulting in a prominent peak at m/z 150 (M-15). Further fragmentation could involve the loss of the entire tert-butyl group.
The study of deuterated analogues, such as those where the hydrogen atoms on the tert-butyl group are replaced by deuterium (B1214612) (d9), is a powerful technique. uni.lu These labeled compounds are instrumental in tracing metabolic pathways and clarifying reaction mechanisms. uni.lu For instance, in mass spectrometry, a deuterated analogue like 5-amino-2,4-di-tert-butylphenol-[d9] serves as an internal standard for quantitative analysis and helps to distinguish compound-related peaks from background noise. uni.lu
| Predicted Mass Spectrometry Data for this compound | |
| Adduct / Fragment | Predicted m/z |
| [M]⁺ | 165.12 |
| [M+H]⁺ | 166.12 |
| [M-H]⁻ | 164.11 |
| [M+Na]⁺ | 188.10 |
| [M-CH₃]⁺ | 150.10 |
Data based on predicted values and common fragmentation patterns. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and characterize the electronic properties of this compound and its derivatives.
The IR spectrum provides clear evidence of the key functional groups. The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200–3600 cm⁻¹. scirp.org The N-H stretching vibrations of the primary amino group are observed as two distinct bands (symmetric and asymmetric) in the 3300–3500 cm⁻¹ range. researchgate.net Aromatic C-H stretching is found just above 3000 cm⁻¹, while the C-N stretching vibration appears around 1250–1350 cm⁻¹. scirp.org The presence of the tert-butyl group is confirmed by C-H bending vibrations around 1365-1395 cm⁻¹.
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Substituted phenols exhibit characteristic absorption bands in the UV region arising from π→π* transitions within the benzene (B151609) ring. For this compound, these are typically observed around 200-230 nm and 270-290 nm. The presence of the amino and hydroxyl groups, which are strong auxochromes, causes a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene. Metal complexes derived from aminophenol ligands often show additional absorption bands in the visible region, which are attributed to d-d transitions or ligand-to-metal charge transfer (LMCT) bands. researchgate.netchemicalbook.com
| Characteristic IR Absorption Bands for this compound | |
| Functional Group | Vibrational Frequency (cm⁻¹) |
| Phenolic O-H Stretch | 3200 - 3600 (broad) |
| Amino N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H Stretch | ~3030 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Bending | 1500 - 1600 |
| C-N Stretch | 1250 - 1350 |
Data based on typical values for related aminophenol compounds. scirp.orgdergipark.org.tr
Single Crystal X-ray Diffraction Studies of this compound Derivatives and Related Metal Complexes
X-ray diffraction studies on derivatives, such as Schiff bases formed from aminophenols, reveal detailed geometric parameters. scirp.org In the crystal structure of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol, the C–N imine bond length is approximately 1.28 Å, indicative of a double bond. The C-O bond length of the phenolic group is typically around 1.36 Å, which is shorter than a standard C-O single bond due to resonance with the aromatic ring. researchgate.net
The bond angles within the benzene ring are close to the ideal 120° for sp² hybridized carbons, though minor distortions occur due to the electronic and steric influence of the substituents. The bulky tert-butyl group can cause slight planar distortions in the aromatic ring. Dihedral angles between the plane of the phenol (B47542) ring and its substituents are also critical; for example, the dihedral angle between two aromatic rings in a Schiff base derivative was found to be 35.2°.
| Typical Bond Parameters in Aminophenol Derivatives | |
| Parameter | Typical Value |
| C-O (phenolic) Bond Length | ~1.36 Å |
| C-N (amino) Bond Length | ~1.40 - 1.45 Å |
| C=C (aromatic) Bond Length | ~1.39 Å |
| C-C-C (in ring) Bond Angle | ~120° |
Data from related crystal structures. researchgate.net
Hydrogen bonding plays a crucial role in the crystal structures of aminophenols and their derivatives. Intramolecular hydrogen bonds are frequently observed between the ortho-amino and hydroxyl groups (O-H···N), which stabilizes the conformation of the molecule and influences its chemical properties.
Intermolecular hydrogen bonds are key to the formation of extended supramolecular structures. N-H···O hydrogen bonds, where the amino group of one molecule donates a proton to the hydroxyl oxygen of a neighboring molecule, are common. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net For example, in the crystal structure of (E)-2-[(2-Amino-phenyl)imino-methyl]-4,6-di-tert-butyl-phenol, intermolecular N-H···O hydrogen bonding results in the formation of a wave-like chain along the crystallographic b-axis.
In addition to strong hydrogen bonds, weaker interactions such as C-H···π and π-π stacking can also contribute to the stability of the crystal lattice. The interplay of these forces dictates the final supramolecular assembly. In some derivatives, hydrogen bonding leads to the formation of distinct motifs, such as chains extending along a specific crystallographic axis, which defines the macroscopic properties of the crystal. researchgate.net
Computational Chemistry and Mechanistic Investigations of 2 Amino 5 Tert Butylphenol Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For phenolic compounds like 2-amino-5-tert-butylphenol, DFT calculations help in understanding how the tert-butyl and amino groups influence the reactivity of the benzene (B151609) ring. The tert-butyl group, being bulky and electron-donating, increases steric hindrance and enhances electron density on the aromatic ring and the hydroxyl group. mdpi.com This steric hindrance can slow down reactions that require close approach to the aromatic ring. mdpi.com
DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, can reveal that the tert-butyl groups raise the activation energies for electrophilic substitution. The electron-donating nature of these groups also stabilizes the phenolic -OH proton. Furthermore, DFT is employed to analyze radical scavenging mechanisms, with studies on related compounds like 2,4-Dimethyl-6-tert-butyl phenol (B47542) (DTBP) showing that the Hydrogen Atom Transfer (HAT) mechanism is preferred in the gaseous phase, while the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism is favored in non-polar solvents. tandfonline.com
Theoretical Simulation and Validation of Spectroscopic Data (NMR, IR, UV-Vis)
Computational methods are instrumental in simulating and validating experimental spectroscopic data. Time-dependent DFT (TD-DFT) calculations are particularly useful for predicting UV-vis spectra. For instance, in studies of similar molecules, TD-DFT calculations have been used to elucidate UV-vis transitions, with results showing good agreement with experimental data. researchgate.netscielo.br These calculations can confirm the stability of intramolecular hydrogen bonds by showing no significant shift in the computed UV-vis spectra with changes in solvent polarity. mdpi.com
Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra can aid in the assignment of signals. For example, in a related pyridine (B92270) Schiff base, the characteristic signals for –OH and –NH2 groups were identified and their disappearance in deuterated methanol (B129727) confirmed their assignment. mdpi.com Similarly, Fourier-transform infrared (FTIR) spectroscopy, supported by DFT calculations, helps in assigning vibrational modes. For a related compound, FTIR analysis identified symmetric and asymmetric νOH and νNH vibrations. mdpi.com
Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for a Related Pyridine Schiff Base
| Spectroscopic Data | Experimental Value | Theoretical Value (TD-DFT) | Reference |
| UV-vis (λmax, nm) | 375 | 385 | scielo.br |
| ¹H-NMR (δ, ppm) -OH | 13.03 | - | scielo.br |
| ¹H-NMR (δ, ppm) -NH₂ | 4.80 | - | scielo.br |
| FTIR (cm⁻¹) νOH | 3469 | - | mdpi.com |
| FTIR (cm⁻¹) νNH | 3255, 3131 | - | mdpi.com |
This table is illustrative and based on data from similar compounds due to the lack of specific published data for this compound.
Computational Modeling of Antioxidant Mechanisms (e.g., Electron Transfer – Proton Transfer Pathways)
The antioxidant properties of phenolic compounds are a key area of investigation. Computational modeling helps to elucidate the mechanisms by which these compounds neutralize free radicals. The antioxidant activity of phenols is often attributed to their ability to donate a hydrogen atom from the hydroxyl group, thereby scavenging free radicals. mdpi.com
For derivatives of this compound, such as those incorporating a 2,6-di-tert-butylphenol (B90309) fragment, studies have shown significant antioxidant activity. mdpi.comresearchgate.netresearchgate.net Computational studies on similar antioxidants, like butylated hydroxytoluene (BHT), correlate their reducing properties with their molecular electrostatic potential (MEP) and HOMO/LUMO energy profiles. researchgate.net The primary mechanisms of antioxidant action that are computationally modeled include:
Hydrogen Atom Transfer (HAT): The direct transfer of a hydrogen atom from the antioxidant to a radical.
Sequential Proton-Loss Electron-Transfer (SPLET): The antioxidant first deprotonates, and the resulting anion then donates an electron to the radical.
Sequential Electron Transfer–Proton Transfer (SETPT): An electron is first transferred from the antioxidant to the radical, followed by the transfer of a proton.
DFT calculations on related phenolic antioxidants have indicated that the HAT mechanism is often favored in the gas phase, while the SPLET mechanism is more likely in polar solvents. tandfonline.com
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. These simulations are used to explore the conformational landscapes of molecules, revealing the different shapes a molecule can adopt and the transitions between them. For compounds like this compound, MD simulations can be used to understand how its structure influences its interactions with other molecules and its environment. For instance, MD simulations can be employed to estimate bioavailability by simulating membrane permeability and partitioning coefficients.
In studies of similar phenolic compounds, MD simulations have been used to investigate their binding to proteins. For example, simulations of dopamine (B1211576) analogs, including 2-amino-4-tert-butylphenol (B71990), with α-synuclein showed significant interaction with the protein, suggesting a potential role in modulating protein aggregation. plos.org
Quantum Chemical Methods for Investigating Energetic Profiles and Transition States of Transformations
Quantum chemical methods are essential for studying the energetics of chemical reactions. These methods can calculate the energy of reactants, products, and, crucially, the transition states that connect them. This information allows for the determination of activation energies, which are key to understanding reaction rates.
For substituted phenols, quantum chemical methods have been used to predict pKa values, which are a measure of acidity. wright.edu These studies have shown that there are significant correlations between quantum chemical descriptors and experimental pKa values. wright.edu Understanding the energetic profiles of reactions involving this compound, such as its oxidation to form quinones, is crucial for predicting its chemical behavior and stability.
In Silico Modeling of Molecular Interactions with Biological Targets (e.g., Enzyme Active Sites, Receptors)
In silico modeling, particularly molecular docking, is a powerful technique for predicting how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor. This method involves computationally placing the molecule into the binding site of the target protein to predict its binding affinity and orientation.
While specific docking studies for this compound are not widely published, research on structurally similar compounds provides valuable insights. For example, the derivative 2-Amino-6-bromo-4-tert-butylphenol is studied for its interactions with specific molecular targets where the amino group can form hydrogen bonds and the bromine atom can engage in halogen bonding. In another study, molecular docking of 2,4-di-tert-butylphenol (B135424) with calmodulin, a protein target in Phytophthora infestans, revealed a high binding affinity, suggesting its potential as an anti-oomycete agent. researchtrend.net Similarly, in silico studies on 2,6-di-tert-butyl phenol have explored its inhibitory activity against pancreatic lipase (B570770) and cholesterol esterase. rjptonline.org These examples highlight the potential of in silico modeling to identify and characterize the biological activities of this compound and its derivatives.
Reactivity and Mechanistic Studies of 2 Amino 5 Tert Butylphenol in Chemical Transformations
Influence of the Amino and Phenolic Hydroxyl Groups on Reaction Pathways and Product Distribution
The amino and phenolic hydroxyl groups are the primary determinants of the reaction pathways of 2-Amino-5-tert-butylphenol. Both groups are activating and ortho-, para-directing in electrophilic aromatic substitution reactions. The presence of both a hydroxyl and an amino group, which can be oxidized, makes the molecule susceptible to various chemical and electrochemical transformations. derpharmachemica.com
In electrophilic substitution reactions, the positions ortho and para to these activating groups are the most likely sites for substitution. The specific product distribution will depend on the reaction conditions and the nature of the electrophile. For instance, in oxidation reactions, the phenolic group can be oxidized to form quinones.
The relative positions of the amino and hydroxyl groups are crucial in polymerization reactions. For aminophenols, the electrochemical behavior and the structure of the resulting polymer are strongly influenced by the isomeric position of these groups. derpharmachemica.com For example, o-aminophenols can be electrochemically polymerized in acidic media to yield electroactive polymers with phenoxazine (B87303) ladder structures. ua.es The chemical oxidation of o-aminophenol is a complex process that can proceed through multiple mechanisms due to the presence of the two oxidizable functional groups. electrochemsci.org
Impact of Steric Hindrance from tert-Butyl Substituents on Reaction Kinetics and Selectivity
The bulky tert-butyl group at position 5 exerts significant steric hindrance, which plays a crucial role in controlling reaction kinetics and selectivity. mdpi.comresearchgate.net This steric bulk can hinder the approach of reactants to the adjacent positions on the aromatic ring, thereby influencing the regioselectivity of substitution reactions.
In the context of alkylation of phenols, the steric hindrance from tert-butyl groups can affect the product distribution. For example, in the tert-butylation of phenol (B47542), the formation of different isomers is influenced by steric factors. researchgate.netacademie-sciences.fr The large size of the tert-butyl group can slow down or even inhibit reactions at nearby sites. mdpi.comresearchgate.net This steric shielding also contributes to the stability of the molecule by protecting the hydroxyl group from rapid oxidation. researchgate.netnih.gov
The steric hindrance provided by the tert-butyl group is a key feature in the design of hindered phenolic antioxidants. This structural feature prevents the easy degradation of the molecule and influences its interaction with other molecules.
Electron-Donating Effects of Alkyl Groups on Aromatic Ring Activation and Reactivity
Alkyl groups, such as the tert-butyl group, are generally considered to be electron-donating through an inductive effect. nih.govlibretexts.org This electron-donating nature increases the electron density on the aromatic ring, making it more susceptible to electrophilic attack. nih.govlibretexts.org The increased electron density activates the ring, leading to faster reaction rates in electrophilic aromatic substitution reactions compared to unsubstituted benzene (B151609). libretexts.org
The electron-donating properties of the tert-butyl group also play a role in stabilizing any carbocation intermediates formed during electrophilic attack, particularly when the positive charge is located on the carbon atom to which the tert-butyl group is attached. libretexts.org
Electrochemical Oxidation and Polymerization Mechanisms of Aminophenols
The electrochemical oxidation of aminophenols, including derivatives like this compound, is a well-studied area. The process typically involves the oxidation of the monomer to form radical cations, which then couple to form dimers and eventually a polymer film on the electrode surface. electrochemsci.orgconicet.gov.ar The electropolymerization of o-aminophenol in acidic media leads to the formation of poly(o-aminophenol) (POAP), an electroactive polymer. conicet.gov.arethernet.edu.et
The mechanism of polymerization can be complex and may involve different coupling pathways, such as N-N, C-N, and C-C coupling. researchgate.net For 2-amino-4-tert-butylphenol (B71990), it has been found that phenoxazine rings form the basic structure of the polymer, with N-N couplings also being relevant due to the steric influence of the tert-butyl group. researchgate.net The structure of the resulting polymer is often a ladder-type structure, such as 3-aminophenoxazone. electrochemsci.org
The electrochemical behavior and the properties of the resulting polymer are highly dependent on the reaction medium (acidic, neutral, or basic) and the specific structure of the aminophenol monomer. derpharmachemica.comconicet.gov.ar For instance, the electropolymerization of m-aminophenol often results in an electroinactive, crosslinked polymer. ua.es
Radical Formation and Stabilization Studies for Phenolic Amino Compounds
Phenolic compounds, including those with amino substituents, are known for their ability to act as radical scavengers. nih.govacs.org The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. nih.gov The stability of this resulting phenoxyl radical is crucial for the antioxidant activity of the compound. nih.gov
The stability of the phenoxyl radical is influenced by the substituents on the aromatic ring. Electron-donating groups, like the tert-butyl and amino groups in this compound, can help to delocalize the unpaired electron through resonance, thus stabilizing the radical. nih.gov The steric hindrance provided by the tert-butyl group also contributes to the stability of the phenoxyl radical. nih.gov
Studies on hindered phenols have shown that they are effective chain-breaking antioxidants. The formation of radicals can be initiated through various means, including chemical or electrochemical oxidation. researchgate.netresearchgate.net In the case of 2,4-di-tert-butylphenol (B135424), radical carbon-carbon dimerization has been observed. researchgate.net The presence of an amino group can further influence the radical scavenging properties and the stability of the resulting radical species. nih.gov
Interactive Data Table: Reactivity of this compound
| Functional Group | Influence on Reactivity | Effect on Reaction Pathways |
| Amino (-NH2) | Activating, ortho-, para-directing. libretexts.org Increases nucleophilicity. evitachem.com | Directs electrophilic substitution. Participates in polymerization. derpharmachemica.com |
| Hydroxyl (-OH) | Activating, ortho-, para-directing. libretexts.org Can be oxidized. | Directs electrophilic substitution. Forms phenoxyl radicals. nih.gov |
| tert-Butyl (-C(CH3)3) | Steric hindrance. mdpi.comresearchgate.net Electron-donating (inductive effect). nih.gov | Influences regioselectivity. Stabilizes radical intermediates. nih.gov |
Applications of 2 Amino 5 Tert Butylphenol in Catalysis and Coordination Chemistry
Design and Synthesis of Ligands for Transition Metal Complexes from 2-Amino-5-tert-butylphenol Derivatives
The presence of both amino and hydroxyl groups in this compound allows for the straightforward synthesis of Schiff base ligands. These ligands are capable of forming stable complexes with a variety of transition metals, which is a key area of study in coordination chemistry. derpharmachemica.comresearchgate.net
The synthesis of asymmetric Schiff base ligands derived from this compound is a significant area of research. These ligands are crucial for developing catalytic systems that can control the stereochemistry of chemical reactions. globalresearchonline.netsci-hub.se The condensation of the aminophenol with various chiral aldehydes or ketones results in chiral Schiff bases. sci-hub.se These ligands, often possessing C1 symmetry, can then be complexed with transition metals like titanium, copper, or manganese to create catalysts for asymmetric synthesis. globalresearchonline.netsci-hub.se
For instance, aldimine-type chiral Schiff bases have been prepared by reacting 3-tert-butyl-2-hydroxybenzaldehyde (B1333914) with different chiral β-amino alcohols. sci-hub.se The resulting ligands, when complexed with titanium isopropoxide, have shown to be effective catalysts. A key finding is that the presence of a tert-butyl group positioned ortho to the phenolic hydroxyl group is often essential for achieving high levels of enantioselectivity in reactions such as the asymmetric silylcyanation of aldehydes. sci-hub.se
Table 1: Examples of Asymmetric Schiff Base Ligands and their Catalytic Applications
| Ligand Type | Metal Complex | Catalytic Reaction | Reference |
|---|---|---|---|
| Aldimine-type Schiff base | Titanium(IV) | Asymmetric silylcyanation of aldehydes | sci-hub.se |
| Salen-type Schiff base | Manganese(III) | Asymmetric epoxidation of olefins | globalresearchonline.net |
The coordination chemistry of ligands derived from this compound is diverse, with the ligands exhibiting various chelation modes. The aminophenol moiety can coordinate to a metal center in different ways, influencing the geometry and reactivity of the resulting complex. derpharmachemica.comchemrxiv.org For example, cobalt complexes with aminophenol-derived ligands have been synthesized and characterized, revealing distorted octahedral geometries where the aminophenolate ligands adopt unique coordination environments. chemrxiv.org
These ligands are considered "redox-active," meaning they can participate in electron transfer processes during a chemical reaction. derpharmachemica.comrsc.org They can exist in several oxidation states, from a dianionic o-amidophenolate to a neutral o-iminoquinone form. derpharmachemica.com This property is crucial for their role in catalysis, as the ligand can act as an electron reservoir, facilitating reactions without a change in the metal's oxidation state. rsc.org The coordination of these ligands to metals like palladium has been shown to generate paramagnetic complexes with a ligand-centered radical, highlighting the non-innocent behavior of the ligand. derpharmachemica.com
Development of Asymmetric Schiff Base Ligands for Catalytic Systems
Exploration of Catalytic Activity of Metal Complexes Incorporating this compound Derivatives
Metal complexes featuring ligands derived from this compound have been explored for their catalytic activity in a range of chemical transformations. derpharmachemica.comresearchgate.net
A significant application of these complexes is in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. globalresearchonline.netacs.orgacs.org Chiral Schiff base complexes of metals like manganese and chromium have been used as catalysts in asymmetric epoxidation and Diels-Alder reactions. globalresearchonline.net The steric bulk provided by the tert-butyl groups on the ligand can play a crucial role in influencing the enantioselectivity of these transformations. sci-hub.se
For example, chiral manganese(III) salen-type complexes are effective catalysts for the asymmetric epoxidation of conjugated olefins. globalresearchonline.net Similarly, chromium(III) complexes of chiral Schiff bases have been employed in asymmetric hetero-Diels-Alder reactions. globalresearchonline.net The choice of the metal center and the specific structure of the chiral ligand are critical factors in determining the efficiency and enantioselectivity of the catalytic process.
Complexes with aminophenol-derived ligands are also effective catalysts for oxidation and reduction reactions. chemrxiv.orgnih.govacs.org The redox-active nature of the ligand is particularly important in these applications. derpharmachemica.com Cobalt complexes with aminophenol ligands have been shown to catalyze the aerobic oxidation of various organic substrates. chemrxiv.org In these systems, the reaction can proceed through a ligand-based radical intermediate. chemrxiv.org
Copper(II) complexes have also been used as catalysts for the oxidation of substituted phenols. nih.gov For instance, the oxidation of 2-amino-4-tert-butylphenol (B71990) using a trinuclear copper(II) complex yields the corresponding phenoxazine (B87303). nih.gov Iron(III) complexes with aminophenolate ligands can catalytically cleave the C-C bond of 2-amino-4,6-di-tert-butylphenol (B167885) in the presence of dioxygen. derpharmachemica.com
Table 2: Catalytic Oxidation Reactions using Metal Complexes of Aminophenol Derivatives
| Metal Complex | Substrate | Product | Reference |
|---|---|---|---|
| Cobalt(II/III)-aminophenol | tert-butyl isonitrile | Oxidative cyclization product | chemrxiv.org |
| Trinuclear Copper(II) | 2-amino-4-tert-butylphenol | Phenoxazine | nih.gov |
| Iron(III)-amidophenolate | 2-amino-4,6-di-tert-butylphenol | 4,6-di-tert-butyl-2-picolinic acid | derpharmachemica.com |
Asymmetric Catalysis and Enantioselective Transformations
Development of Advanced Materials: Polymeric and Supramolecular Architectures from Aminophenol Precursors
Beyond their use in small-molecule catalysis, derivatives of this compound are also building blocks for advanced materials such as polymers and supramolecular assemblies. acs.orgresearchgate.net The ability of these molecules to coordinate with metal ions and participate in self-assembly processes allows for the construction of complex, ordered structures. acs.orgmdpi-res.com
The formation of metallacycles and coordination polymers can be achieved through the self-assembly of aminophenol-derived ligands with metal ions. acs.orgresearchgate.net These structures can have a variety of architectures, including discrete cages, one-dimensional chains, two-dimensional networks, and three-dimensional frameworks. researchgate.net The specific structure is influenced by factors such as the geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions.
These supramolecular structures can have applications in areas such as catalysis, where the defined cavities or channels within the material can influence the selectivity of a reaction. researchgate.net For example, the incorporation of metal complexes into polymeric or supramolecular frameworks can lead to heterogeneous catalysts that are easily separated from the reaction mixture.
Advanced Research on Biological Activities and Mechanistic Insights of 2 Amino 5 Tert Butylphenol
Role of Related Aminophenols as Key Intermediates in Active Pharmaceutical Ingredient (API) Synthesis
Aminophenol derivatives are crucial building blocks in the creation of complex pharmaceutical molecules. Their unique chemical structure allows for versatile reactions, making them indispensable in medicinal chemistry.
A prominent example of the importance of aminophenols is the role of 5-amino-2,4-di-tert-butylphenol (B1521839) in the synthesis of Ivacaftor. mdpi.comchemicalbook.com Ivacaftor (marketed as Kalydeco) is a drug used to treat cystic fibrosis in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. googleapis.comnih.gov
The synthesis of Ivacaftor involves the formal condensation of the amino group of 5-amino-2,4-di-tert-butylphenol with the carboxy group of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. mdpi.comnih.gov This aminophenol is a critical intermediate, and several synthetic routes have been developed to produce it efficiently. googleapis.comencyclopedia.pubacs.org One approach begins with 3-aminophenol, which undergoes acylation and subsequent electrophilic alkylation with tert-butanol (B103910). acs.orgsci-hub.se Another method involves the nitration of 2,4-di-tert-butylphenol (B135424), followed by the reduction of the nitro group to an amino group to yield the final intermediate. encyclopedia.pub The amide bond formation between this aminophenol derivative and the quinoline (B57606) moiety is a key step in the total synthesis of Ivacaftor. mdpi.comjustia.com
Table 1: Synthetic Approaches to 5-Amino-2,4-di-tert-butylphenol for Ivacaftor Synthesis
| Starting Material | Key Reaction Steps | Intermediate Product | Final Product | Reference |
|---|---|---|---|---|
| 3-Aminophenol | 1. Acylation 2. Electrophilic alkylation with t-BuOH 3. Deacylation | Acylated and alkylated aminophenol | 5-Amino-2,4-di-tert-butylphenol | acs.orgsci-hub.se |
| 2,4-di-tert-butylphenol | 1. Nitration 2. Reduction of nitro group | 5-nitro-2,4-di-tert-butylphenol | 5-Amino-2,4-di-tert-butylphenol | encyclopedia.pub |
The chemical structure of phenolic amino derivatives is fundamental to their biological activity and their ability to potentiate drug action. The arrangement of the hydroxyl (-OH) and amino (-NH2) groups on the aromatic ring, along with other substituents, dictates their electronic and steric properties, which in turn influences their interaction with biological targets. researchgate.netftstjournal.com
Precursor in Ivacaftor Synthesis (e.g., 5-Amino-2,4-di-tert-butylphenol) for Cystic Fibrosis Treatment
Antioxidant Mechanisms and Modulation of Oxidative Stress by Aminophenols and Related Phenols
Aminophenols and related phenolic compounds are recognized for their ability to counteract oxidative stress, a condition implicated in numerous diseases. nih.govmdpi.com Their antioxidant effects are exerted through various mechanisms.
One of the primary antioxidant mechanisms of aminophenols is their ability to scavenge free radicals. This activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays. researchgate.netcropj.com
The FRAP assay, on the other hand, measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). cropj.com Phenolic compounds, including aminophenols, have demonstrated significant reducing power in such assays.
Table 2: Radical Scavenging Activity of Aminophenol Isomers
| Compound | Relative Antioxidant Activity (DPPH Assay) | Key Structural Feature | Reference |
|---|---|---|---|
| 4-Aminophenol (B1666318) | High | Amino group para to hydroxyl group | physchemres.orgresearchgate.net |
| 2-Aminophenol (B121084) | High | Amino group ortho to hydroxyl group | physchemres.orgmdpi.com |
| 3-Aminophenol | Low/Inactive | Amino group meta to hydroxyl group | nii.ac.jpphyschemres.org |
Beyond direct radical scavenging, aminophenols can modulate the activity of the body's own antioxidant enzyme systems. nih.govmdpi.com These enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), are the first line of defense against reactive oxygen species (ROS). jscholarpublishers.com
SOD catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.gov Catalase then converts hydrogen peroxide into water and oxygen. nih.gov Some studies suggest that phenolic compounds can enhance the activity and expression of these enzymes. acs.org For instance, consumption of red wine, which is rich in polyphenols, has been shown to increase the activity of SOD and CAT. acs.org
However, the interaction can be complex. In some experimental models, para-aminophenol (p-aminophenol) was found to undergo auto-oxidation, producing superoxide anions. nih.gov In this context, the addition of SOD led to an increase in hydrogen peroxide, which, if not neutralized by catalase, could contribute to cellular stress. nih.govnih.gov Conversely, the presence of catalase improved cell viability by breaking down the hydrogen peroxide. nih.gov This highlights the intricate balance of the antioxidant network and how exogenous compounds like aminophenols can influence it.
Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. creative-proteomics.com Phenolic antioxidants, including aminophenols, are effective inhibitors of this process. iastate.eduresearchgate.net
The primary mechanism by which they achieve this is by acting as chain-breaking antioxidants. iastate.edu They donate a hydrogen atom to lipid peroxyl radicals (LOO•), which are key propagators of the peroxidation chain. creative-proteomics.com This act of donation neutralizes the radical and terminates the chain reaction, thereby protecting the integrity of cell membranes. jscholarpublishers.comresearchgate.net The resulting phenoxyl radical is relatively stable and less likely to propagate the oxidative damage.
Studies have shown a correlation between the ability of aminophenol derivatives to inhibit lipid peroxidation and their biological activity, such as anticancer effects. nih.gov For example, certain p-alkylaminophenols were found to be potent inhibitors of lipid peroxidation in rat liver microsomes. nih.gov More recent research has also identified ortho-aminophenol derivatives as powerful inhibitors of ferroptosis, a type of cell death characterized by iron-dependent lipid peroxidation. acs.orgnih.gov
Structure-Activity Relationships in Antioxidant Efficacy of Hindered Phenols
The antioxidant activity of hindered phenolic compounds, including 2-Amino-5-tert-butylphenol, is intricately linked to their molecular structure. The presence of bulky groups, such as tert-butyl groups, around the hydroxyl (-OH) group creates steric hindrance. vinatiorganics.com This structural feature is crucial as it enhances the molecule's ability to scavenge free radicals, which are reactive molecules that can cause cellular damage through oxidation. vinatiorganics.com By neutralizing these free radicals, hindered phenols prevent destructive chain reactions. vinatiorganics.com
Several factors influence the antioxidant efficacy of these compounds: researchgate.net
Stability of the resulting phenoxy radical: After donating a hydrogen atom to a free radical, the phenolic compound forms a phenoxy radical. The stability of this radical is a key determinant of antioxidant activity. researchgate.net
Speed of hydrogen atom donation: The rate at which the phenolic compound provides a hydrogen atom is a critical factor. researchgate.net
Reactivity with other free radicals: The ability of the phenoxy radical to combine with other active free radicals can terminate chain reactions. researchgate.net
Formation of new antioxidants: In some cases, the initial antioxidant reaction can lead to the formation of new antioxidant species. researchgate.net
Research has shown that the arrangement of substituents on the phenol (B47542) ring significantly impacts antioxidant activity. For instance, the presence of an electron-donating group, like a methyl group, can increase the electron cloud density around the benzene (B151609) ring, leading to a higher free radical scavenging rate. researchgate.net Furthermore, the specific positioning of tert-butyl groups can create strong steric synergy between hydroxyl groups, enhancing antioxidant power. researchgate.net For example, 2,6-ditert-butyl-4-hydroxy-methylphenol demonstrates strong antioxidant activity, partly because the methylene (B1212753) group, activated by the aromatic ring and hydroxyl group, can also donate a hydrogen atom to active free radicals. researchgate.net
Biological Pathway Modulation and Cellular Metabolism Effects
Influence on Cell Signaling Pathways
This compound and its derivatives have been shown to modulate various cell signaling pathways. For instance, derivatives of this compound can influence immune responses by stimulating the production of interferons. It has also been noted that some tert-butylated phenols can interfere with signaling pathways involved in inflammation by inhibiting the activation of NF-κB.
Studies on related compounds like 2,4-di-tert-butylphenol (2,4-DTBP) have provided further insights. 2,4-DTBP has been observed to induce cell cycle arrest in cancer cells, a key mechanism in preventing their proliferation. nih.gov It has also been shown to inhibit the migration of cancer cells. nih.gov
Potential as Enzyme Inhibitors or Modulators
The potential of tert-butylphenol derivatives to act as enzyme inhibitors or modulators is an active area of research. For example, 2,4-di-tert-butylphenol has been investigated as a potential inhibitor of the alpha-amylase enzyme, which is relevant in the context of diabetes management. nih.gov In silico studies have suggested that 2,4-DTBP may also inhibit the activity of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer. researchgate.net
Furthermore, 4-tertiary butylphenol (4-TBP) has been shown to competitively inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.gov This inhibition affects both the hydroxylation of tyrosine and the oxidation of dihydroxyphenylalanine (DOPA). nih.gov Similarly, 3,5-di-tert-butylphenol (B75145) (DTBP) has been found to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators of inflammatory responses.
Anti-inflammatory Properties of Related tert-Butylphenols and Their Combinations
While some tert-butylphenols alone may not exhibit significant anti-inflammatory activity, combinations of these compounds can lead to enhanced effects. nih.goviiarjournals.org A study investigating the anti-inflammatory properties of butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and 2,4,6-tri-tert-butylphenol (B181104) (TBP) found that a combination of BHT and BHA, particularly at specific molar ratios, exerted potent anti-inflammatory activity. nih.goviiarjournals.org This synergistic effect was observed in the inhibition of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) gene expression. nih.goviiarjournals.org The enhanced activity of these combinations is thought to be due to synergistic antioxidant interactions and the production of bioactive intermediates. nih.gov
Antifungal and Antimicrobial Activities of Aminophenol Derivatives
Aminophenol derivatives have demonstrated notable antifungal and antimicrobial properties. Studies have shown that some o-aminophenol derivatives exhibit weak to moderate antimicrobial activity against various bacterial and fungal strains. nih.gov In some cases, the metal complexes of Schiff bases derived from aminophenols have been found to be more potent antimicrobial agents than the parent ligand. cabidigitallibrary.org
Research on 4-aminophenol Schiff bases has revealed moderate to strong activity against both Gram-positive and Gram-negative bacteria. mdpi.com Furthermore, 5-Amino-2,4-di-tert-butylphenol has shown significant antibacterial properties against pathogens like Staphylococcus aureus. The broad-spectrum toxicity of compounds like 2,4-DTBP against a wide range of organisms, including fungi, has also been well-documented. nih.gov
Mechanistic Toxicology and Health Risk Assessment of Related Phenolic Compounds
The widespread use of tert-butyl phenolic antioxidants in consumer products necessitates a thorough understanding of their potential toxicological effects. mdpi.com Some of these compounds have been identified as potential endocrine disruptors and may cause damage to the liver and lungs, as well as allergic reactions. mdpi.com
Acute toxicity of p-tert-butylphenol is generally low; however, it is considered an irritant to the skin, eyes, and respiratory tract. oecd.org In animal studies, ingestion of 2,4-di-tert-butylphenol has been shown to affect the central nervous system. scbt.com Depigmentation of the skin has also been observed in animals and humans exposed to p-tert-butylphenol. oecd.org
Risk assessments of phenolic compounds in water sources are crucial for public health. nih.govfrontiersin.orgnih.govresearchgate.net While some studies have indicated a low likelihood of cancer risk from certain phenolic compounds in drinking water, non-carcinogenic adverse effects have been noted. nih.govfrontiersin.orgnih.govresearchgate.net The environmental transformation of some tert-butylated phenolic antioxidants can also result in byproducts with significant toxicity. mdpi.com Therefore, a comprehensive evaluation of the behavior and transformation of these compounds in the environment is essential. mdpi.com
Adverse Outcome Pathway (AOP) Framework for Deciphering Toxic Effects
The Adverse Outcome Pathway (AOP) framework is a conceptual construct used in modern toxicology to organize existing knowledge about the links between a Molecular Initiating Event (MIE) and an Adverse Outcome (AO) at a level of biological organization relevant to risk assessment. This framework connects the initial interaction of a chemical with a biological system to a series of causally linked Key Events (KEs) at increasing levels of biological complexity, culminating in an adverse health effect in an organism or population. researchgate.netnih.gov
AOPs are instrumental in predictive toxicology, helping to shift the focus from traditional animal testing of apical endpoints to mechanism-based risk assessment. They provide a structure for using in vitro data and computational models to assess chemical hazards. nih.gov While a specific AOP has not been formally documented for this compound, the framework can be applied by examining the toxicological pathways of structurally similar compounds. For instance, research on other substituted phenols and aminophenols helps to identify potential MIEs and KEs that could be relevant for assessing the toxicity of this compound. nih.govnih.govnih.gov The AOP concept provides a systematic approach to predict toxicity by understanding the underlying biological mechanisms, which can be applied to fill data gaps for chemicals like this compound. nih.gov
Interaction with Molecular Initiating Events (MIEs) and Key Events (KEs) in Toxicological Pathways
Molecular Initiating Events (MIEs) are the first point of interaction between a toxicant and a biological target, triggering a cascade of subsequent Key Events (KEs). mdpi.com For phenolic compounds, the nature of the substituent groups on the phenol ring significantly influences the MIE.
Formation of Reactive Metabolites: One potential MIE for substituted phenols is the formation of reactive metabolites like phenoxyl radicals or quinones. nih.gov Phenols with electron-donating groups, such as the amino and tert-butyl groups in this compound, can facilitate the formation of phenoxyl radicals, which can then be rapidly converted to quinones. nih.gov These quinones are often the ultimate toxic species.
Receptor Interference: An MIE identified for the related compound 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) and its quinone metabolite is interference with the Retinoic Acid Receptor β (RARβ). nih.gov This interference represents a critical starting point for a toxicological pathway.
Glutathione (B108866) Depletion and Mitochondrial Dysfunction: For other aminophenols, such as 4-aminophenol, a key toxicological mechanism involves rapid cellular glutathione depletion. nih.gov This is followed by subsequent KEs, including the inhibition of mitochondrial respiration and a decrease in cellular adenosine (B11128) triphosphate (ATP) levels, which precede cell death. nih.gov
Protein and DNA Interactions: The reactive metabolites generated from phenolic compounds can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and genotoxicity, which are significant KEs in their toxicity pathways.
These examples from related compounds suggest that the toxicological pathway for this compound could be initiated by MIEs such as receptor binding or metabolic activation to reactive quinone-type species, leading to KEs like oxidative stress, mitochondrial damage, and interaction with critical cellular macromolecules.
Studies on Organ-Specific Toxicity (e.g., Hepatic and Renal Toxicity of Di-tert-butylphenols)
Studies on di-tert-butylphenols, particularly 2,4-di-tert-butylphenol (2,4-DTBP), have consistently identified the liver and kidneys as primary target organs for toxicity. mdpi.comhaz-map.comnih.gov
In a 28-day repeated dose oral toxicity study in rats, 2,4-DTBP caused distinct hepatic and renal effects. nihs.go.jp In the liver, observed effects included increased organ weight and centrilobular hypertrophy of hepatocytes. nihs.go.jpoup.com In the kidneys, the compound caused enlargement, the appearance of light gray spots, basophilic changes in the renal tubules, and the formation of granular and proteinaceous casts. nihs.go.jp Blood chemical analysis also revealed increases in total cholesterol and phospholipid levels in female rats. nihs.go.jp Based on these hepatic and renal effects, no-observed-adverse-effect levels (NOAELs) for 2,4-DTBP in young rats were established at 20 mg/kg/day. mdpi.comnih.gov Notably, newborn rats were found to be 4-5 times more susceptible, with a lower NOAEL of 5 mg/kg/day. nih.gov
The table below summarizes key findings from the 28-day oral toxicity study of 2,4-di-tert-butylphenol in rats. nihs.go.jp
| Organ | Observed Effect | Effective Dose Group (mg/kg/day) | Sex |
|---|---|---|---|
| Liver | Increased Weight | 75 | Female |
| Liver | Increased Weight | 300 | Male & Female |
| Liver | Centrilobular Hypertrophy of Hepatocytes | 300 | Male & Female |
| Kidney | Enlargement | 300 | Male |
| Kidney | Light Gray Spots | 300 | Female |
| Kidney | Basophilic Change of Renal Tubules | 300 | Male & Female |
| Kidney | Granular and Proteinaceous Casts | 300 | Male & Female |
| Blood | Increased Total Cholesterol & Phospholipid | 75 and 300 | Female |
These findings highlight a clear pattern of organ-specific toxicity for di-tert-butylphenols, providing a strong basis for assessing the potential risks of related compounds like this compound.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Structural Determinants for Modulating Chemical Reactivity and Biological Activity
The chemical reactivity and biological profile of 2-Amino-5-tert-butylphenol and its derivatives are dictated by the interplay of its core functional groups: the hydroxyl (-OH), amino (-NH2), and tert-butyl (-(C(CH₃)₃)) groups attached to the benzene (B151609) ring.
The hydroxyl group is fundamental to the antioxidant properties of phenols, as it can donate a hydrogen atom to neutralize free radicals. mdpi.com The amino group, being an electron-donating group, enhances the electron density on the aromatic ring, which can influence the molecule's reactivity in electrophilic substitution reactions and its ability to participate in hydrogen bonding.
The bulky tert-butyl group significantly influences the molecule's properties through steric and electronic effects. It provides steric hindrance, which can protect the hydroxyl group from rapid oxidation and stabilize the resulting phenoxy radical, thereby enhancing antioxidant efficacy. mdpi.com This steric bulk can also influence how the molecule binds to biological targets. The tert-butyl group also acts as an electron-donating substituent, which can increase the electron density of the aromatic ring and hydroxyl group. mdpi.com
SAR studies on various derivatives have revealed that minor structural modifications can lead to dramatic shifts in biological activity and selectivity. acs.org For instance, in the development of cyclooxygenase-2 (COX-2) inhibitors based on a di-tert-butylphenol scaffold, isosteric replacement of atoms within a heterocyclic ring attached to the phenol (B47542) led to a reversal of enzyme selectivity. acs.org The presence of at least one tert-butyl group and a hydroxyl group was found to be essential for the anti-inflammatory activity of these compounds. mdpi.com
The development of Ivacaftor (VX-770), a potent potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR), provides a compelling case study. Starting from a quinolinone-3-carboxamide scaffold, SAR studies explored various substituents on a phenolic ring. The introduction of alkyl groups of increasing size and branching at specific positions on an aniline (B41778) ring (a ring-opened analogue) resulted in improved potency. acs.org Furthermore, it was proposed that the formation of an intramolecular hydrogen bond imposes a planar conformation on the molecule, which is crucial for its interaction with the biological target. acs.org
The position and nature of substituents are critical. Studies on 2-(pyridyl)benzoxazole derivatives, synthesized from 2-Amino-4-tert-butylphenol (B71990) intermediates, show that the biological importance of the final compound is tied to this specific structural arrangement. Likewise, in other phenolic series, the position of halogen atoms can dictate the molecule's interaction with targets like DNA.
Table 1: Impact of Structural Features on Reactivity and Bioactivity of Phenolic Analogues
| Structural Feature/Modification | Effect on Chemical Reactivity/Property | Impact on Biological Activity | Example Compound Class |
|---|---|---|---|
| Hydroxyl (-OH) Group | Acts as a hydrogen donor, key for radical scavenging. mdpi.com | Essential for antioxidant and anti-inflammatory activities. mdpi.commdpi.com | Phenolic Antioxidants |
| Amino (-NH2) Group | Electron-donating, increases ring reactivity, hydrogen bonding site. | Modulates binding affinity and can be essential for specific enzyme interactions. | This compound derivatives |
| Tert-butyl Group | Provides steric hindrance, stabilizes phenoxy radicals, electron-donating. mdpi.com | Enhances antioxidant potency, modulates enzyme selectivity (e.g., COX-2). mdpi.comacs.org | Di-tert-butylphenol COX-2 Inhibitors |
| Heterocyclic Rings (e.g., Thiazolone, Oxadiazole) | Influences overall molecular conformation and electronic distribution. | Determines selectivity and potency for enzyme targets like COX-2. acs.org Can confer significant antioxidant activity. researchgate.net | Thiazolone-based COX-2 Inhibitors |
| Intramolecular Hydrogen Bonding | Constrains the molecule into a more rigid, planar conformation. acs.org | Can be critical for potent biological activity by ensuring optimal orientation for target binding. acs.org | CFTR Potentiators (Ivacaftor) |
| Substitution Position (ortho, meta, para) | Alters electronic effects and steric access to functional groups. | Crucially affects potency; e.g., a 5-tert-butylindole was 10-fold more potent than the unsubstituted parent compound. acs.org | Substituted Indole (B1671886) Derivatives |
Correlation of Molecular Descriptors with Specific Bioactivities (e.g., Antioxidant Potency, Enzyme Inhibition)
QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity. This is achieved by correlating physicochemical properties, known as molecular descriptors, with observed activities like antioxidant power or enzyme inhibition.
Antioxidant Potency: The antioxidant activity of phenolic compounds is often linked to their ability to donate a hydrogen atom or an electron. nih.gov Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to determine molecular descriptors that predict this potential. nih.govresearchgate.net
Key descriptors for antioxidant activity include:
Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond. A lower BDE value generally suggests a more potent antioxidant via the hydrogen atom transfer (HAT) mechanism. nih.gov
Ionization Potential (IP): The energy required to remove an electron. A lower IP facilitates the single electron transfer (SET) mechanism. Electron-donating substituents are known to decrease IP and increase antioxidant activity. researchgate.net
HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy indicates a greater ability to donate an electron, which has been correlated with stronger radical scavenging activity. nih.gov
Studies have successfully modeled the antioxidant activity of phenols using these descriptors. For a set of 41 phenolic compounds, the vertical ionization potential and the charge on the phenolic oxygen atom were found to be significant descriptors in predicting antioxidant activity. researchgate.net
Table 2: Correlation of Molecular Descriptors with Antioxidant Activity of Phenolic Compounds
| Molecular Descriptor | Definition | Correlation with Antioxidant Potency | Supporting Mechanism |
|---|---|---|---|
| Bond Dissociation Enthalpy (BDE) | Enthalpy change upon homolytic cleavage of the O-H bond. | A lower BDE value is correlated with higher activity. nih.gov | Hydrogen Atom Transfer (HAT) nih.gov |
| Ionization Potential (IP) | Energy required to remove an electron from the molecule. | A lower IP value is correlated with higher activity. researchgate.net | Single Electron Transfer (SET) nih.gov |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy is correlated with higher activity. nih.gov | Indicates a better electron-donating ability. researchgate.net |
| Charge on Oxygen Atom | Calculated partial charge on the phenolic oxygen. | Significant descriptor in some QSAR models. researchgate.net | Reflects the electronic environment of the key functional group. |
Enzyme Inhibition: The interaction of this compound analogues with enzymes is also governed by specific molecular features. For dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (LOX), conformational flexibility is a key determinant. QSAR studies have shown that potent dual inhibitors can adopt specific low-energy conformations (cis or trans), which is crucial for fitting into the active sites of both enzymes. researchgate.net
In the case of tyrosinase, an enzyme involved in melanin (B1238610) production and food browning, simple phenols can act as inhibitors. nih.gov The enzyme catalyzes the oxidation of o-diphenols to o-quinones. nih.gov The ability of an analogue to bind to the copper-containing active site of tyrosinase, and its own susceptibility to oxidation, are key factors in its inhibitory profile. For example, some hydroquinone (B1673460) derivatives are known to act as both inhibitors and substrates of the enzyme. nih.gov
Computational tools like molecular docking can predict the binding modes of these inhibitors, while descriptors such as the Molecular Electrostatic Potential Surface (MESP) help visualize the electrophilic and nucleophilic regions of a molecule, offering insights into potential interactions with enzyme active sites. acs.org
Rational Design Principles for Developing Advanced this compound Analogues with Enhanced Properties
The insights gained from SAR and QSAR studies provide a foundation for the rational design of new molecules with tailored properties. The goal is to optimize activity, selectivity, and pharmacokinetic profiles.
A primary strategy involves combining a known antioxidant fragment, like a hindered phenol, with other functional groups or heterocycles. researchgate.net This modular approach allows for the fine-tuning of properties. For instance, attaching different heterocyclic moieties (e.g., oxadiazole, triazole) to a phenol core has been shown to yield compounds with potent antioxidant activity, sometimes exceeding that of standard antioxidants. researchgate.net
The development of the CFTR potentiator Ivacaftor is a prime example of rational design in action. acs.org The process involved:
Scaffold Identification: Starting with an initial hit compound.
Systematic SAR Exploration: Synthesizing and testing a library of analogues with substituents of varying size, lipophilicity, and electronic properties at different positions. acs.org For example, a 5-tert-butylindole derivative showed a 10-fold increase in potency over the parent compound. acs.org
Conformational Control: Recognizing the importance of a planar conformation and designing molecules that favor this structure, potentially through intramolecular hydrogen bonding. acs.org
Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetics. The move from an indole to a ring-opened aniline and subsequent optimization is an example of this principle. acs.org
Another advanced design principle is the incorporation of unique chemical entities to confer novel properties. The synthesis of di-tert-butylphenol analogues containing a p-carborane (B1425697) cluster was explored to create metabolically stable and hydrophobic enzyme inhibitors. mdpi.com While this specific modification led to a loss of COX inhibition, it retained high 5-lipoxygenase inhibitory activity, demonstrating how rational design can be used to modulate selectivity. mdpi.com
Table 3: Rational Design Principles for this compound Analogues
| Design Principle | Description | Desired Outcome | Example Application |
|---|---|---|---|
| Fragment Combination | Combining a hindered phenol with other pharmacophores or heterocycles. researchgate.net | Enhanced potency, introduction of new biological activities. | Designing novel antioxidants by adding triazole-5-thione moieties. researchgate.net |
| Systematic Substituent Modification | Varying substituents on the aromatic ring to probe steric and electronic effects. | Optimize potency and selectivity. | Development of Ivacaftor by exploring alkyl groups on the core structure. acs.org |
| Conformational Constraint | Introducing structural features (e.g., intramolecular H-bonds) to lock the molecule in an active conformation. acs.org | Increased binding affinity and potency. | Ensuring planarity in CFTR potentiators. acs.org |
| Bioisosteric Replacement | Replacing a functional group with a bioisostere to improve properties. | Improved pharmacokinetic profile, enhanced potency, altered selectivity. | Isosteric replacement in thiazolone rings to switch COX-1/COX-2 selectivity. acs.org |
| Incorporation of Novel Moieties | Introducing non-classical structures like carborane cages. mdpi.com | Increased metabolic stability, altered lipophilicity and selectivity. | Development of carborane-based 5-LO inhibitors. mdpi.com |
Future Research Directions and Translational Perspectives
Development of Novel and Efficient Synthetic Methodologies for Industrial Scale-Up of 2-Amino-5-tert-butylphenol
The industrial demand for this compound, particularly as a key intermediate for the cystic fibrosis drug Ivacaftor, necessitates the development of more efficient, cost-effective, and environmentally benign synthetic routes. google.com Current synthesis strategies often involve multi-step processes that may include nitration of a protected phenol (B47542) followed by reduction, or pathways starting from m-aminophenol. google.comchemicalbook.com
Future research should focus on several key areas for improvement:
Process Intensification: Investigating continuous flow reactors instead of batch processing could enhance safety, improve heat and mass transfer, and increase throughput.
Catalyst Optimization: While catalytic hydrogenation using palladium on carbon (Pd/C) is employed, there is a need to explore more robust, cheaper, and recyclable catalysts, including non-precious metal catalysts, to reduce costs and environmental impact. chemicalbook.com
Green Chemistry Approaches: Emphasis should be placed on developing synthetic routes that utilize greener solvents, reduce the number of synthetic steps (atom economy), and minimize hazardous waste generation. For instance, exploring enzymatic or biocatalytic methods could offer a highly selective and sustainable alternative to traditional chemical reactions.
Alternative Starting Materials: Research into alternative, readily available starting materials could provide more economical pathways. google.com
Table 1: Comparison of Synthetic Routes and Future Research Focus
| Synthetic Route | Common Steps | Potential Drawbacks | Future Research Direction |
|---|---|---|---|
| From 2,4-Di-tert-butylphenol (B135424) | Protection, Nitration, Deprotection, Reduction | Multiple steps, use of hazardous reagents (e.g., nitric acid), potential for low selectivity. google.com | Development of one-pot synthesis; exploring solid acid catalysts for nitration. |
| From m-Aminophenol | Acetylation, Friedel-Crafts tert-butylation, Deacetylation | Use of strong acids (e.g., sulfuric acid), potential for side-product formation. google.com | Investigating milder catalysts and reaction conditions; improving regioselectivity of the tert-butylation step. |
| From 2,4-di-tert-butyl-5-nitro-phenol | Catalytic Hydrogenation | Dependence on precious metal catalysts (Pd/C), use of formate (B1220265) salts. chemicalbook.com | Screening for high-activity, low-cost non-precious metal catalysts; electrochemical reduction methods. |
Exploration of Undiscovered Catalytic and Material Science Applications
The inherent chemical functionalities of this compound—a nucleophilic amino group, an acidic hydroxyl group, and a sterically bulky scaffold—make it an intriguing candidate for applications beyond its current role as a synthetic intermediate.
Catalysis: The compound's structure is well-suited for it to act as a ligand in coordination chemistry. Future studies could explore the synthesis of metal complexes using this compound as a bidentate ligand. These new complexes could be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The chiral environment that could be created from its derivatives also opens doors for asymmetric catalysis.
Material Science: While related hindered phenols are known antioxidants used to stabilize polymers, the specific properties of this compound remain under-explored. ontosight.aicymitquimica.com Research is needed to investigate its efficacy as an antioxidant and UV stabilizer in various polymer matrices like polyethylene, polypropylene, and PVC. Furthermore, its ability to be polymerized, as demonstrated with the synthesis of poly(2-amino-4-tert-butylphenol), suggests its potential as a monomer for creating novel functional polymers. chemicalbook.com These polymers could possess inherent antioxidant properties, high thermal stability, or unique electrochemical characteristics suitable for sensors or electronic materials.
Identification of New Biological Targets and Potential Therapeutic Applications for this compound and its Derivatives
While this compound is a building block for the CFTR modulator Ivacaftor, the molecule and its direct derivatives could possess their own therapeutic activities. The antioxidant properties noted in similar tert-butyl-phenolic compounds suggest a strong rationale for exploring their potential in diseases driven by oxidative stress. mdpi.comnih.gov
Future research should pivot towards:
Derivative Synthesis and Screening: Creating a library of derivatives by modifying the amino and hydroxyl groups to explore new pharmacological space. Combining the hindered phenol moiety with other pharmacologically active heterocycles is a promising strategy, as shown by the development of 1,3,4-oxadiazole (B1194373) derivatives with high antioxidant activity. mdpi.comresearchgate.net
Target Identification in Oxidative Stress-Related Diseases: Investigating the efficacy of these new derivatives in cellular and animal models of neurodegenerative diseases, cardiovascular conditions, and certain cancers where oxidative stress is a key pathological factor. nih.gov
Anti-inflammatory and Immunomodulatory Potential: Given that some aminophenol derivatives exhibit immunomodulatory effects, future work could screen this compound derivatives for activity against inflammatory targets like cyclooxygenase (COX) and lipoxygenase (LOX) or key signaling pathways in immunity. smolecule.commdpi.com
Comprehensive Toxicological Profiling and Environmental Fate Studies for this compound
A significant gap in the current knowledge base is the lack of comprehensive toxicological and environmental data for this compound. Many safety data sheets indicate that the toxicological properties have not been fully investigated. fishersci.comchemicalbook.com To ensure safe industrial handling and to understand its environmental impact, a thorough evaluation is imperative.
Future research must include:
Systematic Toxicological Assessment: Conducting a full suite of in vitro and in vivo toxicological studies, including acute and chronic toxicity, mutagenicity (e.g., Ames test), carcinogenicity, and developmental/reproductive toxicity, following international guidelines (e.g., OECD).
Environmental Fate and Ecotoxicity: Investigating the compound's persistence, bioaccumulation potential, and mobility in soil and water. Studies on its toxicity to various aquatic organisms (fish, daphnia, algae) are crucial, as related aminophenols are known to be very toxic to aquatic life. nih.govlgcstandards.comscbt.com
Degradation Pathways: Identifying the potential degradation products of this compound under various environmental conditions (e.g., photodegradation, biodegradation) is critical, as some degradation byproducts of phenolic antioxidants can be more toxic than the parent compound. mdpi.com
Table 2: Proposed Framework for Future Toxicological and Environmental Studies
| Study Area | Key Endpoints to Investigate | Rationale |
|---|---|---|
| Human Health Toxicology | Genotoxicity, Acute Dermal/Oral Toxicity, Carcinogenicity, Reproductive Toxicity | Fill critical data gaps in current safety profiles and ensure worker safety. fishersci.comchemicalbook.com |
| Environmental Fate | Biodegradability (aerobic/anaerobic), Soil Adsorption/Desorption (Koc), Photodegradation | Determine the compound's persistence and movement in the environment. |
| Ecotoxicology | Acute/chronic toxicity in fish, daphnia, and algae | Assess risk to aquatic ecosystems, as related compounds show high aquatic toxicity. lgcstandards.comscbt.com |
Integration of Advanced Omics Technologies (e.g., Transcriptomics, Proteomics) in Mechanistic Research
To accelerate the discovery of new biological applications (as outlined in 9.3) and to deepen the understanding of toxicity (9.4), the integration of advanced "omics" technologies is a logical and powerful next step. These high-throughput methods can provide an unbiased, system-wide view of the molecular effects of this compound and its derivatives.
Transcriptomics (RNA-Seq): This can be used to analyze how a cell's gene expression profile changes upon exposure to the compound. This could rapidly identify modulated signaling pathways, providing clues about the mechanism of action for any observed anti-inflammatory, antioxidant, or cytotoxic effects.
Proteomics: By studying changes in the entire set of proteins, proteomics can identify specific protein targets that bind to the compound or whose expression levels are altered. This is a direct method for identifying biological targets and understanding off-target effects.
Metabolomics: This technology can reveal how the compound alters the metabolic profile of cells or organisms, which is crucial for understanding both therapeutic mechanisms and toxicological impacts on metabolic pathways.
By employing these advanced research tools, scientists can move beyond the current understanding of this compound as a mere synthetic precursor and fully explore its potential as a versatile platform for developing new medicines and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
